molecular formula C11H11FO3 B8053902 Methyl 2-(4-acetyl-2-fluorophenyl)acetate

Methyl 2-(4-acetyl-2-fluorophenyl)acetate

Cat. No.: B8053902
M. Wt: 210.20 g/mol
InChI Key: DXPPXAOJPFQWEW-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-2-fluorophenyl)acetate is an organic compound with the molecular formula C11H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with an acetyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-fluorophenyl)acetic acid.

    Reduction: 2-(4-hydroxy-2-fluorophenyl)ethanol.

    Substitution: 2-(4-acetyl-2-iodophenyl)acetate.

Scientific Research Applications

Methyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenyl)acetate
  • Methyl 2-(4-chloro-2-fluorophenyl)acetate
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate

Uniqueness

Methyl 2-(4-acetyl-2-fluorophenyl)acetate is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets, making it valuable in various research applications.

Biological Activity

Methyl 2-(4-acetyl-2-fluorophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological profile, including antimicrobial, cytotoxic, and pharmacological effects, supported by various research findings and data.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H11F O3
  • Molecular Weight : 222.21 g/mol

The compound features an acetyl group and a fluorinated phenyl ring, which contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound showed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.
  • Minimum Bactericidal Concentration (MBC) values indicating bactericidal effects at concentrations between 31.25 µg/mL and 125 µg/mL against the same strains .
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.6231.25
Staphylococcus epidermidis3.9115.62
Enterobacterales (various)62.5 - 500125 - >2000

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies demonstrated that this compound has varying effects on different cancer cell lines:

  • At concentrations of 100 µM and 200 µM , the compound exhibited significant cytotoxicity towards A549 (lung cancer) and HepG2 (liver cancer) cells.
  • Cell viability assays indicated that lower concentrations could enhance cell viability, suggesting a dose-dependent response .
Cell LineConcentration (µM)Cell Viability (%)
A549100<50
HepG2200<50
A54912>100
HepG26>100

This dual effect highlights the importance of concentration in determining the biological response of the compound.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cell signaling pathways. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability and interaction with intracellular targets .

Case Studies

  • Antimicrobial Efficacy : A recent study compared this compound with established antibiotics like nitrofurantoin, revealing comparable efficacy against resistant strains of bacteria, which underscores its potential as an alternative therapeutic agent .
  • Cancer Cell Line Response : In another investigation, the compound was tested on multiple cancer cell lines, showing selective cytotoxicity that warrants further exploration into its mechanisms and potential applications in cancer therapy .

Properties

IUPAC Name

methyl 2-(4-acetyl-2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPPXAOJPFQWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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